

An In-depth Technical Guide to 1-Allylcyclohexanol: Discovery, Synthesis, and Characterization

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Compound of Interest

Compound Name: **1-Allylcyclohexanol**

Cat. No.: **B074781**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-allylcyclohexanol**, a tertiary alcohol of significant interest in organic synthesis. The document delves into the historical discovery of this compound, detailing its first reported synthesis. A thorough examination of the primary synthetic routes, with a particular focus on the Grignard reaction, is presented, including a detailed, step-by-step experimental protocol. Furthermore, this guide offers a complete spectroscopic characterization of **1-allylcyclohexanol**, featuring an analysis of its Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing both foundational knowledge and practical insights into the synthesis and properties of **1-allylcyclohexanol**.

Introduction and Historical Context

The development of organometallic chemistry in the late 19th and early 20th centuries revolutionized the field of organic synthesis, enabling the formation of carbon-carbon bonds with unprecedented efficiency. The pioneering work of chemists such as Philippe Barbier and his student Victor Grignard laid the groundwork for the synthesis of a vast array of organic molecules, including tertiary alcohols.

While the exact first synthesis of **1-allylcyclohexanol** is not definitively documented in readily available literature, early explorations into the reactions of organomagnesium halides with cyclic ketones likely led to its creation. A significant early report that includes the synthesis of related tertiary alcohols from cyclohexanone is the 1913 publication by Paul Rabe and Rudolf Pasternack in Berichte der deutschen chemischen Gesellschaft. Their work on the synthesis of cinchonin-abbauprodukte (cinchonine degradation products) involved the reaction of various Grignard reagents with cyclic ketones, establishing a methodological foundation for the synthesis of compounds like **1-allylcyclohexanol**.

The core transformation leading to **1-allylcyclohexanol** is the nucleophilic addition of an allyl group to the carbonyl carbon of cyclohexanone. This reaction can be achieved through several classic organometallic reactions, with the Grignard reaction being the most prominent and widely utilized method.

Synthetic Methodologies

The synthesis of **1-allylcyclohexanol** primarily relies on the allylation of cyclohexanone. Several organometallic reactions can be employed for this purpose, each with its own set of advantages and mechanistic nuances.

The Grignard Reaction: The Workhorse of Allylation

The Grignard reaction, discovered by Victor Grignard in 1900, is the most common and versatile method for the synthesis of **1-allylcyclohexanol**.^[1] It involves the preparation of an allylmagnesium halide (a Grignard reagent), which then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.

Causality Behind Experimental Choices:

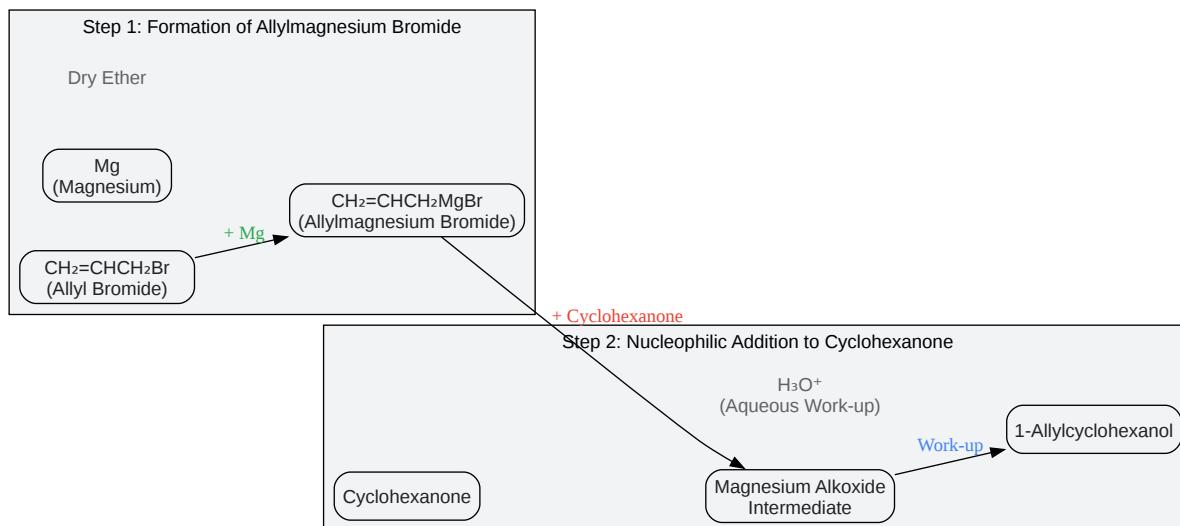
- **Reagent Purity and Anhydrous Conditions:** Grignard reagents are highly reactive and are strong bases. They react readily with protic solvents, such as water and alcohols, which would quench the reagent and prevent the desired reaction with the ketone. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used throughout the procedure.
- **Initiation of Grignard Reagent Formation:** The reaction between magnesium metal and an alkyl or allyl halide can sometimes be slow to initiate due to a passivating layer of

magnesium oxide on the metal surface. A small crystal of iodine is often added to activate the magnesium surface. The iodine etches the oxide layer, exposing fresh magnesium to the halide.

- **Solvent Choice:** Diethyl ether is a common solvent for Grignard reactions as it is relatively inert and effectively solvates the magnesium cation of the Grignard reagent, stabilizing it. Tetrahydrofuran (THF) can also be used and is sometimes preferred for its higher boiling point and better solvating ability, which can be beneficial for less reactive halides.
- **Work-up Procedure:** The initial product of the Grignard reaction is a magnesium alkoxide salt. A careful work-up with a weak acid, such as a saturated aqueous solution of ammonium chloride, is necessary to protonate the alkoxide to the desired alcohol and to quench any unreacted Grignard reagent. Using a strong acid could lead to side reactions, such as dehydration of the tertiary alcohol.

Reaction Mechanism:

The Grignard reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to the carbonyl compound.



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Figure 1: Overall workflow of the Grignard synthesis of **1-Allylcyclohexanol**.

The Barbier Reaction: An In Situ Alternative

The Barbier reaction, a precursor to the Grignard reaction, offers a one-pot approach to the synthesis of **1-allylcyclohexanol**. In this method, the alkyl halide, the carbonyl compound, and the metal (typically magnesium, zinc, or indium) are all mixed together.^[2] The organometallic reagent is generated *in situ* and immediately reacts with the carbonyl substrate.

Causality Behind Experimental Choices:

- One-Pot Procedure: The primary advantage of the Barbier reaction is its operational simplicity. By combining all reactants at once, it avoids the separate step of pre-forming the organometallic reagent.
- Metal Choice: While magnesium can be used, other metals like zinc and indium are often employed in Barbier reactions, sometimes allowing for the reaction to be conducted in the presence of small amounts of water, making it a "greener" alternative.^[3]
- Reactivity Control: The in situ generation of the reactive organometallic species at a low concentration can sometimes minimize side reactions that might occur with a pre-formed, highly concentrated Grignard reagent.

The Reformatsky Reaction: A Milder Approach

The Reformatsky reaction typically involves the reaction of an α -halo ester with a carbonyl compound in the presence of zinc metal to form a β -hydroxy ester.^{[4][5]} While not the most direct route to **1-allylcyclohexanol**, a modified Reformatsky-type reaction using an allyl halide could be envisioned. The organozinc reagent formed from the allyl halide is generally less basic than the corresponding Grignard reagent, which can be advantageous when working with base-sensitive substrates.

Detailed Experimental Protocol: Grignard Synthesis of **1-Allylcyclohexanol**

This section provides a detailed, step-by-step protocol for the synthesis of **1-allylcyclohexanol** via the Grignard reaction.

Materials and Equipment:

- Three-necked round-bottom flask (250 mL)
- Dropping funnel (100 mL)
- Reflux condenser
- Magnetic stirrer and stir bar

- Heating mantle or oil bath
- Ice bath
- Separatory funnel (250 mL)
- Standard laboratory glassware
- Magnesium turnings
- Iodine crystal
- Allyl bromide
- Cyclohexanone
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Experimental Workflow Diagram:

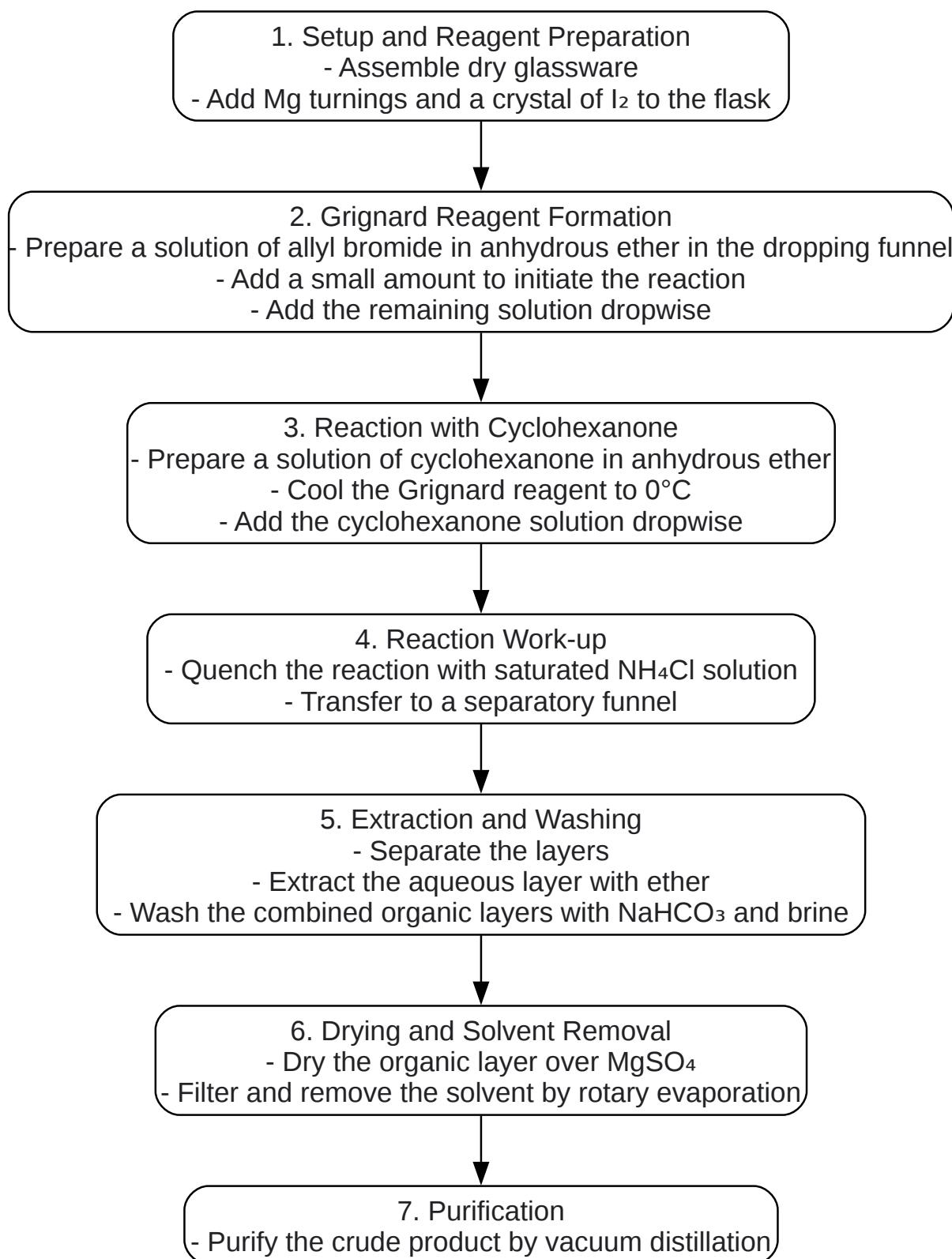
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Figure 2: Step-by-step experimental workflow for the Grignard synthesis.

Procedure:

- Preparation of the Grignard Reagent: a. Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL dropping funnel. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or protected with drying tubes. b. Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask. c. In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether (50 mL). d. Add a small portion (approximately 5 mL) of the allyl bromide solution to the magnesium turnings. The brownish color of the iodine should disappear, and gentle refluxing of the ether should indicate the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary. e. Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure complete formation of the allylmagnesium bromide.
- Reaction with Cyclohexanone: a. Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether (30 mL). b. Cool the freshly prepared Grignard reagent in an ice bath to 0°C. c. Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0°C. An exothermic reaction will occur. Maintain the temperature below 10°C. d. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
- Work-up and Purification: a. Cool the reaction mixture again in an ice bath. b. Slowly and carefully add saturated aqueous ammonium chloride solution (50 mL) dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate will form. c. Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. d. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL). e. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL). f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. h. Purify the resulting crude oil by vacuum distillation to obtain pure **1-allylcyclohexanol**.

Physicochemical and Spectroscopic Characterization

Physical Properties

The key physical properties of **1-allylcyclohexanol** are summarized in the table below.

Property	Value	Reference
CAS Number	1123-34-8	[6][7]
Molecular Formula	C ₉ H ₁₆ O	[6][7]
Molecular Weight	140.22 g/mol	[6][7]
Boiling Point	~190 °C (estimated)	[6][8]
Density	~0.9341 g/cm ³	[6][8]

Spectroscopic Data

The structural elucidation of **1-allylcyclohexanol** is confirmed through various spectroscopic techniques.

4.2.1 Infrared (IR) Spectroscopy

The IR spectrum of **1-allylcyclohexanol** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (intermolecular hydrogen bonding)
~3075	Medium	=C-H stretch (alkene)
2930, 2855	Strong	C-H stretch (alkane, cyclohexyl ring)
~1640	Medium	C=C stretch (alkene)
~1150	Strong	C-O stretch (tertiary alcohol)
~910	Strong	=C-H bend (out-of-plane, monosubstituted alkene)

Interpretation: The broad absorption around 3400 cm⁻¹ is a definitive indication of the hydroxyl group. The peaks at ~3075 cm⁻¹ and ~1640 cm⁻¹ confirm the presence of the allyl group's double bond. The strong absorptions in the 2850-2930 cm⁻¹ range are characteristic of the C-H bonds in the cyclohexyl ring.

4.2.2 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.9	ddt	1H	-CH=CH ₂
~5.1	m	2H	-CH=CH ₂
~2.2	d	2H	-CH ₂ -CH=CH ₂
~1.6-1.2	m	10H	Cyclohexyl protons
~1.1	s	1H	-OH

Interpretation: The downfield multiplet around 5.9 ppm is characteristic of the internal vinyl proton of the allyl group, split by the two terminal vinyl protons and the adjacent methylene protons. The multiplet around 5.1 ppm corresponds to the two terminal vinyl protons. The doublet at approximately 2.2 ppm is assigned to the methylene protons adjacent to the double bond. The complex multiplet between 1.2 and 1.6 ppm represents the ten protons of the cyclohexyl ring. A broad singlet, which may be exchangeable with D₂O, appears for the hydroxyl proton.

4.2.3 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments.

Chemical Shift (δ , ppm)	Assignment
~135	-CH=CH ₂
~118	-CH=CH ₂
~71	C-OH (quaternary)
~48	-CH ₂ -CH=CH ₂
~38	Cyclohexyl C2, C6
~26	Cyclohexyl C4
~22	Cyclohexyl C3, C5

Interpretation: The peaks at ~135 ppm and ~118 ppm correspond to the sp² hybridized carbons of the alkene. The quaternary carbon attached to the hydroxyl group appears around 71 ppm. The remaining peaks in the upfield region are assigned to the sp³ hybridized carbons of the allyl methylene group and the cyclohexyl ring.

4.2.4 Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation
140	$[M]^+$ (Molecular ion)
122	$[M - H_2O]^+$
99	$[M - C_3H_5]^+$ (Loss of allyl group)
81	$[C_6H_9]^+$
41	$[C_3H_5]^+$ (Allyl cation)

Interpretation: The molecular ion peak at m/z 140 confirms the molecular weight of **1-allylcyclohexanol**. A common fragmentation pathway for alcohols is the loss of a water molecule, giving rise to the peak at m/z 122. The loss of the allyl group (mass 41) results in the peak at m/z 99. The base peak is often observed at m/z 41, corresponding to the stable allyl cation.

Applications and Future Outlook

1-Allylcyclohexanol serves as a valuable intermediate in organic synthesis.^[9] The presence of both a hydroxyl group and a double bond allows for a variety of subsequent chemical transformations. The hydroxyl group can be derivatized or used as a directing group, while the alkene can undergo addition reactions, oxidation, or metathesis. These functionalities make **1-allylcyclohexanol** a useful building block for the synthesis of more complex molecules, including natural products and pharmacologically active compounds.

The continued development of stereoselective allylation reactions will undoubtedly expand the utility of chiral derivatives of **1-allylcyclohexanol** in asymmetric synthesis. Furthermore, its potential use in the fragrance and flavor industry, as well as in materials science, remains an area for further exploration.

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